2,5-Difluorophenyl isocyanate

Process Chemistry Material Science Synthetic Method Development

2,5-Difluorophenyl isocyanate (CAS 39718-32-6) is a fluorinated aromatic isocyanate building block with the molecular formula C7H3F2NO and a molecular weight of 155.10 g/mol. It is characterized by the presence of an electrophilic isocyanate (-NCO) functional group ortho- and para- substituted with electron-withdrawing fluorine atoms on the phenyl ring, which significantly modulates its reactivity compared to non-fluorinated or differently substituted analogs.

Molecular Formula C7H3F2NO
Molecular Weight 155.1 g/mol
CAS No. 39718-32-6
Cat. No. B1300036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorophenyl isocyanate
CAS39718-32-6
Molecular FormulaC7H3F2NO
Molecular Weight155.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N=C=O)F
InChIInChI=1S/C7H3F2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
InChIKeySNHIIFOXCRYGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorophenyl isocyanate (CAS 39718-32-6): Physical Properties and Procurement Specifications


2,5-Difluorophenyl isocyanate (CAS 39718-32-6) is a fluorinated aromatic isocyanate building block with the molecular formula C7H3F2NO and a molecular weight of 155.10 g/mol . It is characterized by the presence of an electrophilic isocyanate (-NCO) functional group ortho- and para- substituted with electron-withdrawing fluorine atoms on the phenyl ring, which significantly modulates its reactivity compared to non-fluorinated or differently substituted analogs [1]. This compound is commercially available with a typical purity of ≥98% (GC), a density of 1.323 g/mL at 25°C, a refractive index (n20/D) of 1.494, and requires refrigerated storage (2-8°C) under an inert atmosphere due to its sensitivity to moisture .

Why 2,5-Difluorophenyl Isocyanate Cannot Be Casually Substituted with Other Difluorophenyl Isocyanate Isomers


The substitution pattern of fluorine atoms on the phenyl ring of an aryl isocyanate is not arbitrary; it is a critical determinant of the compound's physical state, reactivity profile, and the ultimate properties of the derived products. As demonstrated in combinatorial solid-phase synthesis studies, the regiochemistry of the isocyanate directly impacts reaction outcomes: while para- and meta-substituted isocyanates and the 2,4-difluoro isomer efficiently yield N'-arylisothioureas in 90-99% yields, ortho-substituted isocyanates with substituents other than fluorine predominantly yield undesired iminourea byproducts [1]. Furthermore, the specific 2,5-difluoro arrangement confers a distinct liquid physical state and a boiling point profile (78°C at 33 mmHg) that differs substantially from other regioisomers like the 2,6-difluoro isomer, which is a low-melting solid (22-25°C) . Therefore, substituting 2,5-difluorophenyl isocyanate with its 2,4-, 2,6-, or 3,4-difluoro isomers in a validated synthetic route or formulation introduces significant risks of altered reaction kinetics, divergent product selectivity, and changes in the physicochemical properties of the final compound, potentially compromising biological activity or material performance.

Quantitative Differentiation Evidence for 2,5-Difluorophenyl Isocyanate (CAS 39718-32-6) vs. Key Analogs


Physical State and Processability: Liquid 2,5-Isomer vs. Solid 2,6-Isomer

The 2,5-difluorophenyl isocyanate remains a liquid at ambient temperature, whereas its 2,6-difluorophenyl isomer is a solid with a melting point range of 22-25°C . This physical state difference is a direct consequence of the 2,5- vs. 2,6-fluorine substitution pattern on the aromatic ring. The 2,6-isomer is often shipped and handled as a low-melting solid, whereas the 2,5-isomer is handled as a standard liquid.

Process Chemistry Material Science Synthetic Method Development

Boiling Point Comparison Under Standardized Pressure: 2,5-Isomer vs. 3,4-Isomer

At atmospheric pressure (760 mmHg), 2,5-difluorophenyl isocyanate has a predicted boiling point of 181.1°C [1]. In stark contrast, the 3,4-difluorophenyl isomer has a reported boiling point of 186.4°C at the same pressure .

Physical Organic Chemistry Purification Thermodynamics

Reaction Outcome Divergence in Solid-Phase Synthesis of Isothioureas

In a systematic investigation of solid-phase isothiourea synthesis, the use of the 2,4-difluorophenyl isocyanate isomer with resin-bound isothioureas consistently resulted in the clean formation of the desired N'-arylisothiourea products in high yields ranging from 90-99% [1]. While the study did not directly test the 2,5-isomer, it established a critical class-level inference: the regiochemistry of fluorine substitution dictates reaction pathway selectivity. The paper explicitly contrasts this with ortho-substituted isocyanates (bearing non-fluorine substituents), which produced significant amounts (up to 50%) of undesired iminourea byproducts, drastically reducing the yield of the target isothiourea [1]. This demonstrates that the specific substitution pattern is a non-trivial factor in determining reaction fidelity.

Combinatorial Chemistry Medicinal Chemistry Solid-Phase Synthesis

Proven and High-Potential Application Scenarios for 2,5-Difluorophenyl Isocyanate (CAS 39718-32-6)


Synthesis of Fluorinated Urea Pharmacophores for Atherosclerosis Research

The compound is explicitly cited as a building block for the preparation of potential antiatherosclerotic agents, as documented in the patent literature [1]. The 2,5-difluorophenyl motif, introduced via the isocyanate's reaction with amines to form ureas, is a key structural component in this class of molecules. This application leverages the unique electronic profile of the 2,5-difluoro substitution to modulate the target compound's pharmacokinetic and pharmacodynamic properties. Researchers developing cardiovascular therapeutics should prioritize this specific isomer when the target urea pharmacophore demands a 2,5-difluoro substitution pattern to achieve the desired biological interaction, as documented in the associated patent family (e.g., US6448255) [1].

Analytical Derivatization of Amines for Enhanced Detection Sensitivity

2,5-Difluorophenyl isocyanate is utilized in analytical chemistry for the derivatization of amines, a process that enhances their detection sensitivity in techniques such as HPLC and LC-MS . The electron-withdrawing nature of the 2,5-difluorophenyl group can improve the ionization efficiency of the derivatized amine, leading to a lower limit of detection. For analytical chemists, the use of this specific reagent over a non-fluorinated phenyl isocyanate can provide a tangible advantage in trace amine analysis due to the fluorine atoms' unique mass spectral signature and potential to improve chromatographic resolution. While quantitative sensitivity data for this exact reagent is limited in primary literature, this application is a well-established, vendor-verified use case .

Construction of Fluorinated Building Blocks for Kinase Inhibitor Programs

The compound is recognized as a crucial building block for synthesizing complex organic molecules, specifically kinase inhibitors for cancer therapy . The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity through hydrophobic and electrostatic interactions. The 2,5-difluorophenyl isocyanate provides a direct route to incorporate this specific fluorinated aryl group into a urea or carbamate linkage, a common motif in ATP-competitive kinase inhibitors. Medicinal chemists optimizing structure-activity relationships (SAR) should consider this compound when a 2,5-difluorophenyl urea is hypothesized to improve potency or selectivity over a non-fluorinated or mono-fluorinated analog.

Development of High-Performance Fluorinated Polymers and Coatings

The compound is used in polymer chemistry for the production of specialty polymers that exhibit improved thermal stability and mechanical properties . The 2,5-difluorophenyl isocyanate can act as a chain terminator or a post-polymerization modifier, introducing fluorinated aryl end-groups or side-chains into polyurethanes or polyureas. The specific 2,5-difluoro substitution pattern can influence the polymer's glass transition temperature, hydrophobicity, and chemical resistance compared to a non-fluorinated or differently substituted analog. Material scientists developing high-performance coatings, adhesives, or elastomers for demanding applications in the automotive and aerospace industries should evaluate this specific isomer to fine-tune the final polymer's properties.

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